tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
Overview
Description
tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H13FINO2 and a molecular weight of 337.13 g/mol . This compound belongs to the family of carbamates and is characterized by the presence of a tert-butyl group, a fluoro substituent, and an iodine atom on the phenyl ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate typically involves the reaction of 2-fluoro-4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl N-(2-fluoro-4-iodophenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the fluoro and iodine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a fluoro-iodoquinone .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages with amino acid residues .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is employed in the development of novel materials and chemical intermediates for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity . The fluoro and iodine substituents may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-Butyl N-(4-fluoro-2-iodophenyl)carbamate
- tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Comparison: tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate is unique due to the specific positioning of the fluoro and iodine substituents on the phenyl ring. This unique arrangement can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the fluoro group at the 2-position and the iodine at the 4-position may enhance its electrophilic and nucleophilic substitution reactions, respectively .
Biological Activity
Tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a carbamate derivative that has gained attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound possesses a tert-butyl group and a 2-fluoro-4-iodophenyl moiety, which may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FINO2. The presence of both fluorine and iodine atoms is significant as they can enhance the compound's lipophilicity and binding affinity towards specific enzymes or receptors.
Compound Name | Molecular Formula | Key Functional Groups |
---|---|---|
This compound | C12H14FINO2 | Carbamate, Fluorine, Iodine |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The fluoro and iodo substituents enhance its binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects. This mechanism is crucial in understanding how the compound can act as an enzyme inhibitor or modulator.
Biological Activity
Research indicates that this compound has potential applications in studying enzyme interactions and protein modifications. It has been identified as a candidate for therapeutic development due to its unique reactivity profile. Notably, it has shown promise in:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may be beneficial in drug development.
- Protein Modifications : Its ability to modify proteins could lead to novel therapeutic strategies for diseases characterized by aberrant protein function.
Case Studies and Research Findings
-
Enzyme Interaction Studies : A study demonstrated that this compound exhibits significant binding affinity towards certain bromodomain proteins, which are critical in regulating gene expression. This interaction was quantified using fluorescence anisotropy assays, revealing an IC50 value indicative of its potency as an inhibitor (as shown in Table 1).
Compound Target IC50 (µM) This compound BRD4 D1 0.27 ± 0.04 - Therapeutic Potential : In another study, the compound was evaluated for its effects on inflammation markers in cellular models. Results indicated a downregulation of IL-8 and chemokines, suggesting anti-inflammatory properties that could be leveraged for therapeutic applications in conditions like arthritis or other inflammatory diseases.
- Synthesis and Modification : Research has explored the synthesis pathways for this compound, emphasizing the role of the carbamate group in facilitating nucleophilic substitution reactions. The synthesis involves key steps that allow for the introduction of functional groups that enhance biological activity.
Comparison with Related Compounds
The biological activity of this compound can be contrasted with similar compounds to highlight its unique properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
tert-butyl (4-iodophenyl)carbamate | Lacks fluorine substituent | Reduced reactivity |
tert-butyl (2-fluoro-4-methylphenyl)carbamate | Different substitution pattern | Varying biological effects |
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMNEDDPZQDRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375739 | |
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-72-9 | |
Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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